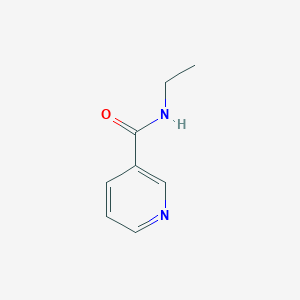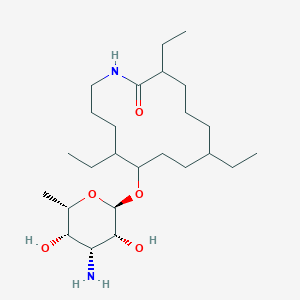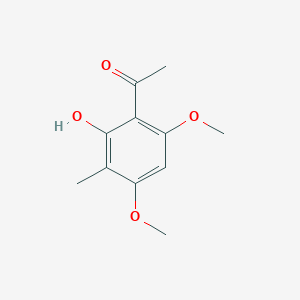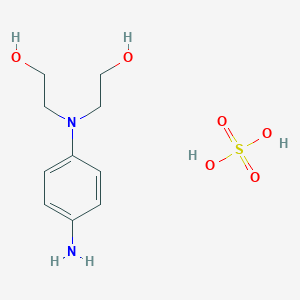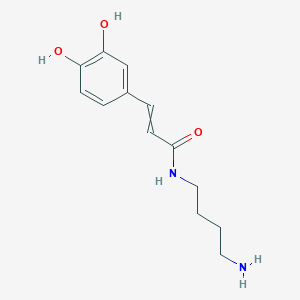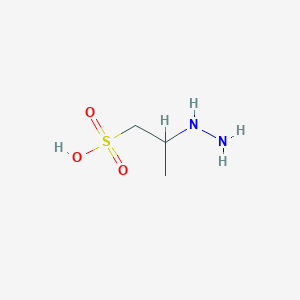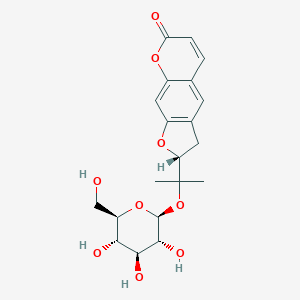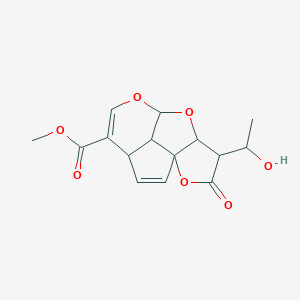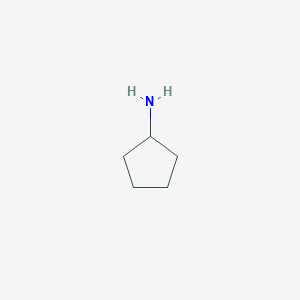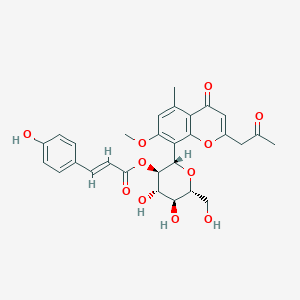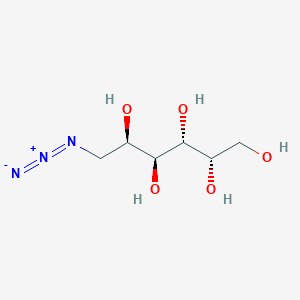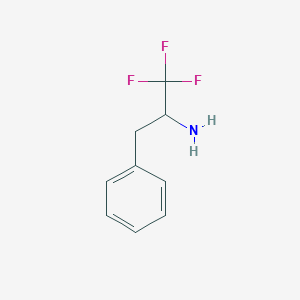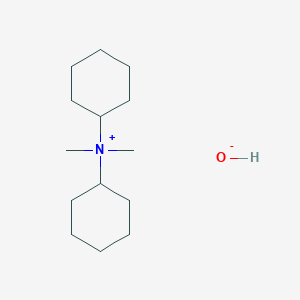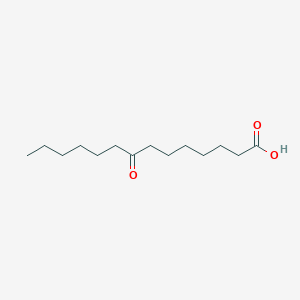
8-Oxotetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxotetradecanoic acid (8-oxo-14:0) is a fatty acid derivative that has gained attention in recent years due to its potential therapeutic applications. This molecule is a unique and versatile tool for studying lipid metabolism and oxidative stress. In
Mecanismo De Acción
The mechanism of action of 8-oxotetradecanoic acid is not fully understood. However, it has been shown to inhibit the activity of acyl-CoA dehydrogenase, an enzyme involved in fatty acid beta-oxidation. This inhibition leads to an accumulation of fatty acids in cells. Additionally, 8-oxo-14:0 has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor involved in lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-oxotetradecanoic acid are complex and depend on the specific experimental conditions. In general, 8-oxo-14:0 has been shown to increase lipid accumulation in cells and inhibit fatty acid beta-oxidation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. These effects make it a potential therapeutic agent for various diseases, including metabolic disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-oxotetradecanoic acid in lab experiments include its ability to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells. This makes it a useful tool for studying the effects of lipid metabolism on various physiological processes. Additionally, 8-oxo-14:0 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
The limitations of using 8-oxotetradecanoic acid in lab experiments include its potential toxicity and the need for careful purification to ensure the purity of the final product. Additionally, the mechanism of action of 8-oxo-14:0 is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 8-oxotetradecanoic acid. One potential area of research is the development of 8-oxo-14:0 as a therapeutic agent for metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-oxo-14:0 and its effects on lipid metabolism and oxidative stress. Finally, the potential toxicity of 8-oxotetradecanoic acid should be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 8-oxotetradecanoic acid is a unique and versatile tool for studying lipid metabolism and oxidative stress. Its ability to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells, as well as its anti-inflammatory and anti-oxidant properties, make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 8-oxotetradecanoic acid involves the oxidation of tetradecanoic acid (14:0) using potassium permanganate or other oxidizing agents. This reaction yields 8-oxo-14:0, which can be purified using chromatography techniques. The purity of the final product is crucial for its use in scientific research applications.
Aplicaciones Científicas De Investigación
8-Oxotetradecanoic acid has been used as a tool for studying lipid metabolism and oxidative stress. It has been shown to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells. This makes it a useful tool for studying the effects of lipid metabolism on various physiological processes. Additionally, 8-oxo-14:0 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
39747-88-1 |
|---|---|
Nombre del producto |
8-Oxotetradecanoic acid |
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
8-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
Clave InChI |
WVTQGCAFSDHWMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCCCCCC(=O)O |
SMILES canónico |
CCCCCCC(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
